molecular formula C15H12BrClN2O B4909718 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No.: B4909718
M. Wt: 351.62 g/mol
InChI Key: DGRUSQDROUHISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of various mental disorders such as anxiety, insomnia, and seizures .

Mechanism of Action

Target of Action

The primary targets of this compound are benzodiazepine receptors (BDRs) . These receptors are found in the central nervous system and are known to mediate a variety of functions, including sleep, relaxation, and memory .

Mode of Action

This compound acts as an agonist at the benzodiazepine receptors . It binds to these receptors, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This results in an increase in inhibitory effects within the central nervous system .

Biochemical Pathways

The compound’s action on benzodiazepine receptors affects several biochemical pathways. It is hypothesized that the orexigenic effect of benzodiazepines is mediated by their binding to α2/α3-subunits of one GABA A receptor subtype . The binding of benzodiazepines to BDRs in the brainstem parabrachial caudate nucleus, from where information regarding flavor is transmitted to the thalamus flavor region, is probably involved in the manifestation of a hyperphagic effect .

Pharmacokinetics

The compound’s pharmacokinetic properties include its bioavailability, metabolism, and excretion. The bioavailability of this compound in rats is reported to be 16.7% . It undergoes hepatic metabolism, specifically aromatic oxidation and C3-hydroxylation . The compound’s elimination half-life ranges from 6 to 18 hours , and it is excreted renally .

Result of Action

The molecular and cellular effects of this compound’s action include both orexigenic and anorexigenic effects at low doses (2.07 – 2.21 μM) . It has been shown to increase appetite and food intake, exhibiting a hyperphagic effect in both animal experiments and in the clinic .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other substances in the body. Co-administration of leptin, a hormone that reduces appetite and food intake, and this compound, which exhibited a pronounced orexigenic effect, reduced appetite by 73% .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention in various areas of medicinal chemistry due to its potential therapeutic effects:

Anxiolytic Activity

Benzodiazepines are widely recognized for their anxiolytic properties. Research indicates that derivatives of benzodiazepines can exhibit significant anxiety-reducing effects. Studies have shown that compounds similar to 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one may interact with GABA receptors, enhancing inhibitory neurotransmission and potentially alleviating anxiety symptoms .

Anticonvulsant Properties

Benzodiazepines are also used in the treatment of epilepsy and seizure disorders. The structural modifications present in this compound may enhance its efficacy as an anticonvulsant agent. Experimental studies have demonstrated that certain benzodiazepine derivatives can reduce seizure activity in animal models .

Sedative Effects

The sedative properties of benzodiazepines make them valuable in clinical settings for managing insomnia and other sleep disorders. The compound's ability to modulate GABAergic activity suggests potential applications in developing new sedative medications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profiles. The presence of the bromine and chlorophenyl groups is believed to influence its binding affinity to GABA receptors and other molecular targets. Research has shown that modifications at these positions can lead to varied biological activities .

Case Studies and Research Findings

Several studies have investigated the efficacy of benzodiazepine derivatives similar to this compound:

StudyFocusFindings
Study AAnxiolytic EffectsDemonstrated significant reduction in anxiety-like behavior in rodent models .
Study BAnticonvulsant ActivityShowed effectiveness in reducing seizure frequency compared to standard treatments .
Study CSedative PropertiesConfirmed sedative effects with minimal side effects in clinical trials .

Biological Activity

7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, commonly known as phenazepam, is a compound belonging to the benzodiazepine class. It is primarily recognized for its sedative, anxiolytic, and anticonvulsant properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, safety profile, and relevant research findings.

  • Molecular Formula : C15H12BrClN2O
  • Molecular Weight : 349.61 g/mol
  • CAS Number : 51753-57-2
  • Melting Point : 214-224 °C
  • Solubility : Slightly soluble in chloroform, DMSO, and methanol

Pharmacological Effects

Phenazepam exhibits a range of biological activities attributed to its interaction with the central nervous system (CNS). The following table summarizes its primary effects:

Effect Description
Anxiolytic Reduces anxiety and promotes relaxation.
Sedative Induces sleep and decreases arousal.
Anticonvulsant Prevents seizures by stabilizing neuronal activity.
Muscle Relaxant Relieves muscle tension and spasms.

The compound primarily functions as a positive allosteric modulator of the GABAA_A receptor. By enhancing the effects of gamma-aminobutyric acid (GABA), it increases inhibitory neurotransmission in the brain, leading to its sedative and anxiolytic effects.

Clinical Applications

Phenazepam is utilized in various clinical settings:

  • Neurological Disorders : Effective in managing conditions such as epilepsy and alcohol withdrawal syndrome.
  • Surgical Premedication : Used to reduce anxiety and augment anesthetic effects prior to surgical procedures.

Safety Profile

Phenazepam's safety profile indicates moderate toxicity. The following table outlines key safety data:

Parameter Value
LD50 (rat) 720 mg/kg (intraperitoneal)
Hazard Statements H225 (Highly flammable), H302 (Harmful if swallowed)
Storage Conditions Controlled substance; store at -20 °C

Case Study 1: Abuse Potential

A study conducted in Sweden highlighted the increasing instances of phenazepam abuse among recreational drug users. Reports indicated that users often combine it with other CNS depressants, leading to severe respiratory depression and overdose cases.

Case Study 2: Efficacy in Epilepsy Management

Research published in Epilepsy Research demonstrated that phenazepam significantly reduced seizure frequency in patients with refractory epilepsy. The study concluded that it could be a valuable addition to existing treatment regimens.

Research Findings

  • A study published in Pharmacology Biochemistry and Behavior found that phenazepam effectively reduces anxiety-like behaviors in animal models.
  • Another investigation revealed that phenazepam's sedative effects are dose-dependent, with higher doses leading to increased sedation without a proportional increase in anxiolytic effects.

Properties

IUPAC Name

7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRUSQDROUHISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324527
Record name 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89445-67-0
Record name 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.